methyl 3-formyl-1H-indole-4-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for methyl 3-formyl-1H-indole-4-carboxylate is1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 3-formyl-1H-indole-4-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Indole derivatives, including “methyl 3-formyl-1H-indole-4-carboxylate”, have attracted increasing attention in recent years due to their biologically active properties. They are used in various scientific fields, particularly in medicinal chemistry and pharmacology .
- Summary of the Application : Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific research context. Generally, these compounds are synthesized in the lab and then tested in vitro (e.g., in cell cultures) or in vivo (e.g., in animal models) to evaluate their biological activity .
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- Application : Reactant for preparation of tryptophan dioxygenase inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used as anticancer immunomodulators .
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- Application : Reactant for preparation of cytotoxic agents against multidrug-resistant cancer cells .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These cytotoxic agents can potentially be used to treat multidrug-resistant cancer cells .
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- Application : Nitric oxide synthase (nNOS) inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used to regulate nitric oxide production, which plays a role in various physiological and pathological processes .
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- Application : Protein kinase c alpha (PKCα) inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used to regulate PKCα, which plays a role in various cellular processes .
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- Application : Inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used as antitumor agents .
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- Application : Kinase insert domain receptor (KDR) inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used to regulate KDR, which plays a role in angiogenesis .
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- Application : Reactant for preparation of tryptophan dioxygenase inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used as anticancer immunomodulators .
-
- Application : Reactant for preparation of cytotoxic agents against multidrug-resistant cancer cells .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These cytotoxic agents can potentially be used to treat multidrug-resistant cancer cells .
-
- Application : Nitric oxide synthase (nNOS) inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used to regulate nitric oxide production, which plays a role in various physiological and pathological processes .
-
- Application : Protein kinase c alpha (PKCα) inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used to regulate PKCα, which plays a role in various cellular processes .
-
- Application : Inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used as antitumor agents .
-
- Application : Kinase insert domain receptor (KDR) inhibitors .
- Methods of Application : These compounds are synthesized in the lab and then tested in vitro or in vivo to evaluate their biological activity .
- Results or Outcomes : These inhibitors can potentially be used to regulate KDR, which plays a role in angiogenesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-formyl-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJAOMFBDZMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496231 | |
Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-formyl-1H-indole-4-carboxylate | |
CAS RN |
53462-88-7 | |
Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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